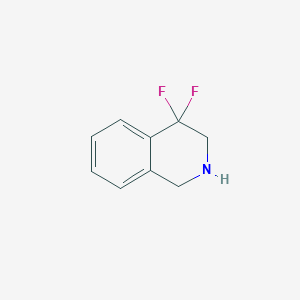![molecular formula C17H19N3O4S B2541790 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate de méthyle CAS No. 2034278-87-8](/img/structure/B2541790.png)
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is an intriguing compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a complex molecular framework that includes a sulfonyl group, a cyclopropyl ring, and a benzoate moiety, among other components, making it a subject of interest in both synthetic organic chemistry and applied research.
Applications De Recherche Scientifique
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Explored for its potential in enzyme inhibition studies due to its unique structure.
Medicine: Investigated as a potential lead compound in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers, given its stability and structural properties.
Mécanisme D'action
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involving vasopressin and fibrinogen receptors, glutamate receptors, and enzymes such as hiv-1 integrase and polyadp-ribose polymerase parp-1 .
Result of Action
Similar compounds have shown potential in the treatment of various conditions, including lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic synthesis
Step 1: Synthesis of the pyrazolo[1,5-a]pyrazine nucleus, often via a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Step 2: Cyclopropyl group incorporation, achieved through a cyclopropanation reaction.
Step 3: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.
Step 4: Final coupling with methyl benzoate, typically involving esterification or transesterification reactions.
Industrial Production Methods: Large-scale production of methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate follows similar synthetic routes with optimizations for yield and purity. Industrial methods might involve continuous flow synthesis to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can undergo oxidation reactions, especially at the cyclopropyl and pyrazine moieties.
Reduction: Possible reduction of the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Base such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed: The reactions lead to various derivatives depending on the functional groups introduced or altered during the reactions. For instance, oxidation might produce sulfoxides or sulfones.
Comparaison Avec Des Composés Similaires
Methyl 4-((2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate.
Methyl 4-((2-cyclopropylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenylate.
In essence, methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate stands out in the vast landscape of organic compounds due to its intricate molecular architecture and versatile applicability across various scientific domains.
Propriétés
IUPAC Name |
methyl 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-17(21)13-4-6-15(7-5-13)25(22,23)19-8-9-20-14(11-19)10-16(18-20)12-2-3-12/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPFHYXEOJQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)

![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)





![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
